molecular formula C17H25NO4 B13195652 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B13195652
M. Wt: 307.4 g/mol
InChI Key: FEFMSHQPXGGLJZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent chain is a propanoic acid backbone (three carbons), with the carboxylic acid group at position 1. At position 3, two substituents are present: a tert-butoxycarbonyl (Boc)-protected amino group and a 4-methylphenyl moiety. Additionally, position 2 bears two methyl groups, resulting in the full name 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid .

Constitutional isomerism arises from alternative arrangements of substituents while maintaining the same molecular formula. Potential isomers include:

  • Positional isomers : Relocation of the Boc group to position 2 or the 4-methylphenyl group to position 1.
  • Branching variants : Substitution of the 2,2-dimethyl groups with alternative alkyl chains (e.g., ethyl or isopropyl).
  • Functional group rearrangement : Conversion of the carboxylic acid to an ester or amide, though this alters the compound’s classification.

A critical distinction lies in the β-amino acid configuration, where the amino group resides on carbon 3. This contrasts with α-amino acids like 4-methylphenylalanine, where the amino group is on carbon 2.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this specific compound are unavailable, insights can be drawn from structurally analogous Boc-protected peptides. For example, Boc-Phe-Val-OMe, a dipeptide analog, adopts an extended conformation in the solid state, with orthorhombic crystal packing (space group P2₁2₁2₁) and unit cell dimensions a = 11.843 Å, b = 21.493 Å, c = 26.676 Å. The Boc group’s steric bulk and hydrogen-bonding capacity likely influence similar conformational rigidity in the target compound.

Key predicted structural features include:

  • Steric hindrance : The 2,2-dimethyl groups restrict rotation about the C2–C3 bond, favoring a planar arrangement of the Boc-protected amino and 4-methylphenyl groups.
  • Hydrogen bonding : The carboxylic acid and Boc carbonyl groups may participate in intermolecular hydrogen bonds, stabilizing a layered crystal lattice.
  • Packing motifs : The 4-methylphenyl group’s hydrophobicity could drive π-stacking interactions, as observed in Boc-Phe-Val-OMe.
Parameter Boc-Phe-Val-OMe Predicted for Target Compound
Space group P2₁2₁2₁ Likely P2₁2₁2₁ or P2₁/c
Unit cell volume 6790 ų ~7000–7500 ų
Conformation Extended Extended with restricted rotation

Comparative Structural Analysis with β-Methylphenylalanine Derivatives

β-Methylphenylalanine derivatives, such as Boc-L-β-homoalanine, share core features with the target compound but differ in substituent patterns. The table below highlights structural contrasts:

Feature Target Compound Boc-L-β-homoalanine 4-Methylphenylalanine
Amino group position C3 (β-configuration) C3 (β-configuration) C2 (α-configuration)
Acidic group Propanoic acid Butanoic acid Propanoic acid
Key substituents 2,2-dimethyl; 4-methylphenyl β-methyl; Boc-protected amino 4-methylphenyl; α-amino
Steric bulk High (dimethyl + Boc + aryl) Moderate (Boc + β-methyl) Low (aryl + α-amino)

The 2,2-dimethyl groups in the target compound introduce unparalleled steric constraints, potentially enhancing metabolic stability compared to linear β-amino acids. Furthermore, the 4-methylphenyl group’s electron-donating methyl substituent may influence electronic interactions in catalytic or binding environments, as seen in β-phenylalanine aminotransferase substrates.

In contrast, α-amino acids like 4-methylphenylalanine exhibit distinct conformational flexibility due to the absence of C2 branching. This structural divergence underscores the unique physicochemical and potential pharmacological profiles of β-amino acid derivatives.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-11-7-9-12(10-8-11)13(17(5,6)14(19)20)18-15(21)22-16(2,3)4/h7-10,13H,1-6H3,(H,18,21)(H,19,20)

InChI Key

FEFMSHQPXGGLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acids

The Boc group is commonly introduced by reacting the free amine of an amino acid or amino acid derivative with di-tert-butyl dicarbonate ((Boc)2O) under basic or neutral conditions. This step protects the amino group to prevent side reactions during further transformations.

  • Typical conditions: (Boc)2O, base such as triethylamine or sodium bicarbonate, in solvents like dichloromethane or dioxane, at 0 °C to room temperature.
  • Result: Formation of the N-Boc-protected amino acid intermediate.

Construction of the 2,2-Dimethyl Substituted Propanoic Acid Backbone

The 2,2-dimethyl substitution pattern can be introduced by starting from a suitable precursor such as 2,2-dimethylpropanoic acid or its derivatives. Alternatively, alkylation reactions on a protected amino acid backbone can be employed.

  • Alkylation with tert-butyl groups or other methyl sources under controlled conditions.
  • Use of chiral triflate esters as electrophiles reacting with Boc-protected amines to yield the desired substitution pattern with stereochemical control.

Introduction of the 4-Methylphenyl Group

The para-methylphenyl substituent at the 3-position of the propanoic acid is typically introduced via nucleophilic substitution or coupling reactions.

  • One approach involves reaction of chiral triflate esters with Boc-protected amines bearing the aromatic substituent.
  • Alternatively, Friedel-Crafts alkylation or acylation methods can be used to attach the 4-methylphenyl group to the amino acid backbone.
  • The use of chiral building blocks and controlled reaction conditions ensures the desired stereochemistry and regioselectivity.

Representative Literature Synthesis Example

A relevant example from recent literature describes the synthesis of related Boc-protected amino acid derivatives via nucleophilic substitution of chiral triflate esters with Boc-protected amines:

Step Reagents & Conditions Yield (%) Notes
1 Chiral triflate ester (e.g., (R)- or (S)-2a) + 4-Boc-aminopiperidine, triethylamine, DCM, −50 °C 74–84 Formation of enantiomerically pure Boc-amino esters
2 Purification by chromatography Structural confirmation by NMR, IR, MS

This strategy can be adapted for the synthesis of this compound by selecting appropriate chiral triflate esters and Boc-protected amines bearing the 4-methylphenyl group.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H, ^13C, and ^15N NMR confirm the Boc protection, substitution pattern, and aromatic group presence.
  • IR Spectroscopy : Characteristic absorption bands at ~1728 cm⁻¹ (ester carbonyl) and ~1681 cm⁻¹ (Boc carbonyl) confirm functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and purity.
  • X-ray Crystallography : Used in some studies to confirm stereochemistry and molecular structure.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Boc Protection Free amino acid or derivative (Boc)2O, TEA DCM, 0 °C to RT >80 Standard Boc protection
Nucleophilic substitution Chiral triflate esters + Boc-amine TEA DCM, −50 °C 74–84 Stereoselective synthesis of Boc-amino esters
Catalytic hydrogenation (alternative) N-Boc-aminoaldehyde + methylglycinate Pd/C, H2 Ethanol, RT ~70 For related amino acid derivatives
Alkylation/Friedel-Crafts Amino acid backbone + aromatic electrophile Lewis acid catalysts Variable Variable For aromatic group introduction

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions produce oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process allows for the selective protection of amines during complex synthetic routes, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Substituent Variations on the Aromatic Ring
Compound Name Aromatic Substituent Molecular Weight Key Features Evidence ID
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid 4-methylphenyl ~279.34 High lipophilicity; steric hindrance from 2,2-dimethyl group Target Compound
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl ~293.32 Increased electron density due to methoxy group; enhanced hydrogen-bonding capacity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-trifluoromethoxyphenyl ~335.29 Electron-withdrawing trifluoromethoxy group reduces electron density; improves metabolic stability
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate 4-chlorophenyl (ester derivative) ~343.80 Chlorine substituent enhances halogen bonding; ester group alters solubility and reactivity

Key Observations :

  • Electron-donating groups (e.g., 4-methyl, 4-methoxy) increase aromatic ring reactivity in electrophilic substitutions, whereas electron-withdrawing groups (e.g., trifluoromethoxy, chloro) enhance stability under oxidative conditions .
  • The ester derivative () exhibits lower aqueous solubility compared to the carboxylic acid form, limiting its utility in aqueous-phase reactions .
Backbone and Functional Group Modifications
Compound Name Backbone Structure Functional Group Molecular Weight Key Features Evidence ID
3-{[(tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid Propanoic acid with benzyl-substituted Boc group Benzyl-Boc-amino ~335.39 Increased steric bulk; potential for π-π stacking interactions
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate Double Boc-protected phenol Boc-protected phenolic hydroxyl ~465.46 Enhanced steric protection; dual Boc groups reduce nucleophilic susceptibility
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid Ethyl-substituted phenyl 4-ethylphenyl ~293.36 Higher hydrophobicity than methyl analog; potential for improved membrane permeability

Key Observations :

  • Dual Boc protection () is rare but advantageous in multi-step syntheses requiring orthogonal protection strategies .
Stereochemical and Conformational Differences
Compound Name Stereochemistry Conformational Impact Evidence ID
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid S-configuration Favors specific diastereomeric intermediates in asymmetric synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid R-configuration Alters binding affinity in chiral recognition processes (e.g., enzyme active sites)

Key Observations :

  • Stereochemistry critically influences biological activity; for example, the S-enantiomer in is preferred in β-amino acid-based peptidomimetics .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a synthetic compound notable for its structural features and potential biological activities. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound's unique structure allows it to participate in various biological interactions, making it a candidate for research in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C17H25NO4
  • Molecular Weight : Approximately 307.39 g/mol
  • CAS Number : 2059993-95-0

This compound features a dimethyl group and a para-methylphenyl substituent, which are crucial for its biological activity. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.

The mechanism of action of this compound primarily revolves around its ability to interact with biological targets such as enzymes and receptors. The presence of the Boc group facilitates the compound's stability during synthesis and storage, while the para-methylphenyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Research Findings

Recent studies have explored the biological activities of similar compounds with Boc protection. These studies suggest that modifications in the aromatic substituents can significantly alter the pharmacological profiles of these compounds. For instance:

  • Inhibition Studies : Compounds with similar structures have shown varying degrees of inhibition against specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.
  • Binding Affinity : Interaction studies indicate that variations in substituents can influence binding affinity to target proteins, impacting their therapeutic efficacy.

Case Studies

  • Peptide Synthesis : In peptide chemistry, Boc-protected amino acids like this compound are routinely used as building blocks. Research has demonstrated that peptides synthesized with this compound exhibit enhanced stability and bioactivity compared to those synthesized with unprotected amino acids.
  • Drug Development : A study focusing on analogs of this compound revealed promising results in terms of anti-inflammatory properties when tested in vitro. The modifications allowed for better interaction with inflammatory mediators.

Comparative Analysis

CompoundStructure FeaturesUnique AspectsBiological Activity
This compoundBoc group, para-methylphenylVersatile building blockPotential enzyme inhibition
Nα-Boc-L-2,3-diaminopropionic acidSimilar Boc protectionUsed in peptide synthesisEstablished bioactivity
1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acidPyrrolidine ringDifferent pharmacokineticsVaries significantly from propanoic derivatives

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